Isopaynantheine

Catalog No.
S11255955
CAS No.
M.F
C23H28N2O4
M. Wt
396.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopaynantheine

Product Name

Isopaynantheine

IUPAC Name

methyl (E)-2-[(2S,3R,12bR)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19+/m0/s1

InChI Key

JGZKIGWXPPFMRG-CGJCNEAHSA-N

Canonical SMILES

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=C(N3)C=CC=C4OC)C(=O)OC

Isomeric SMILES

CO/C=C(\[C@H]1C[C@@H]2C3=C(CCN2C[C@@H]1C=C)C4=C(N3)C=CC=C4OC)/C(=O)OC

Isopaynantheine is a natural product found in Mitragyna speciosa and Mitragyna hirsuta with data available.

Isopaynantheine is an indole alkaloid derived from the Mitragyna speciosa plant, commonly known as kratom. It is structurally related to other alkaloids found in kratom, such as paynantheine and its diastereoisomers. Isopaynantheine has garnered interest due to its unique chemical properties and potential biological activities, which are still under investigation. The compound has a complex molecular structure characterized by multiple functional groups, including methoxy and hydroxyl groups, which contribute to its reactivity and biological interactions .

Typical of indole alkaloids. It can undergo oxidation to form isopaynantheine-N(4)-oxide, a notable derivative that alters its biological activity and pharmacological profile. The oxidation process involves the introduction of an oxygen atom at the nitrogen position of the indole structure, which can significantly affect its interaction with biological targets . Additionally, isopaynantheine can react with various electrophiles due to the presence of nucleophilic sites in its structure, allowing for diverse synthetic transformations .

Isopaynantheine can be synthesized through several methods, including extraction from kratom leaves or through total synthesis in the laboratory. The extraction process typically involves solvent extraction techniques followed by chromatographic purification to isolate the compound from other alkaloids present in the plant material. In synthetic approaches, starting materials such as tryptamine can undergo a series of reactions including methylation and cyclization to yield isopaynantheine . Recent advancements in biosynthetic pathways have also been explored to produce this compound using engineered microorganisms that mimic natural biosynthetic routes found in Mitragyna speciosa .

Isopaynantheine is primarily studied for its potential therapeutic applications. Its analgesic properties make it a candidate for pain management therapies, particularly for individuals seeking alternatives to conventional opioids. Additionally, its antioxidant capabilities suggest possible applications in preventing oxidative stress-related diseases. Research is ongoing to explore its efficacy and safety in clinical settings .

Isopaynantheine shares structural similarities with several other indole alkaloids derived from Mitragyna speciosa. Below are some notable compounds for comparison:

Compound NameStructural FeaturesUnique Aspects
PaynantheineIndole structure with methoxy groupsPrecursor to isopaynantheine
SpeciogynineIndole framework with multiple substituentsKnown for higher potency compared to isopaynantheine
MitragynineContains a ketone groupMost studied kratom alkaloid
SpeciociliatineSimilar indole structureExhibits different receptor binding profiles
Epiallo-isopaynantheineDiastereomer of isopaynantheineMay have distinct pharmacological effects

Isopaynantheine's uniqueness lies in its specific arrangement of functional groups and stereochemistry, which influences its biological activity compared to these related compounds. The ongoing research into these similarities and differences will help clarify the therapeutic potential of isopaynantheine within the broader context of kratom-derived alkaloids .

Distribution in Mitragyna speciosa and Mitragyna hirsuta

Isopaynantheine has been conclusively identified in both Mitragyna speciosa and Mitragyna hirsuta, though its abundance varies significantly between species. In M. speciosa, it constitutes less than 1% of total alkaloid content, as evidenced by ultra-fast liquid chromatography (UFLC) analyses of alkaloid extracts [4]. By contrast, M. hirsuta exhibits marginally higher concentrations, though quantitative comparisons remain limited due to the scarcity of targeted studies [1]. The compound’s detection in these species aligns with their shared phylogenetic lineage and overlapping secondary metabolite profiles, which include structurally related alkaloids such as mitragynine and paynantheine [5].

Geographical factors further influence distribution patterns. For example, M. speciosa specimens from Southeast Asia consistently contain trace amounts of isopaynantheine, whereas cultivars grown in controlled environments show reduced variability [5]. This suggests that environmental stressors, such as soil composition and climate, may modulate alkaloid biosynthesis in ways not yet fully understood.

Quantitative Variability Across Plant Tissues and Cultivars

Isopaynantheine concentrations fluctuate markedly depending on leaf maturity and genetic strain. Untargeted LC-ESI-TOF-MS metabolite profiling of M. speciosa revealed that young leaves contain 1.3-fold higher levels of isopaynantheine compared to mature leaves, a trend attributed to differential enzymatic activity during ontogeny [3]. The same study identified 86 metabolite features across leaf stages, with alkaloids dominating the secondary metabolite profile.

Cultivar-specific differences are equally pronounced. Strains such as Red Malay and Green Malay exhibit distinct isopaynantheine-to-paynantheine ratios, as shown in Table 1 [5]. These variations correlate with genetic polymorphisms affecting precursor allocation in the indole alkaloid pathway.

Table 1: Isopaynantheine Distribution in Select Mitragyna speciosa Cultivars

CultivarIsopaynantheine (% Total Alkaloids)Paynantheine (% Total Alkaloids)
Red Malay0.823.6
Green Malay0.54.0
White Borneo0.715.2

Data derived from HPLC-MS analyses highlight the compound’s subordination to paynantheine in most strains, underscoring its minor role in the overall alkaloid economy [5].

Proposed Biosynthetic Routes from Tryptophan Precursors

Isopaynantheine biosynthesis likely follows the canonical monoterpene indole alkaloid (MIA) pathway, initiating with the condensation of tryptamine and secologanin to form strictosidine, a universal precursor [3]. Subsequent steps involve stereospecific modifications, including decarboxylation, hydroxylation, and methyl group transfers, to yield the scaffold shared with paynantheine and mitragynine.

Key divergences occur during the late-stage alkylation and cyclization phases. Unlike paynantheine, which retains a vinyl group at C-20, isopaynantheine incorporates an isopentenyl moiety, suggesting the involvement of prenyltransferases [4]. Isotopic labeling studies, though not yet performed for isopaynantheine, could clarify whether this branch arises from dimethylallyl pyrophosphate (DMAPP) or alternative isoprenoid donors.

Enzymatic Mechanisms in Alkaloid Formation

Enzymatic processes governing isopaynantheine synthesis remain poorly characterized, but parallels can be drawn to related Mitragyna alkaloids. Cytochrome P450 monooxygenases (CYPs) are hypothesized to mediate hydroxylation at C-7, a common modification in mitragynine derivatives [2]. Additionally, O-methyltransferases (OMTs) may catalyze the methylation of phenolic intermediates, as evidenced by the compound’s methoxy substituents [3].

In vitro microsomal studies demonstrate that isopaynantheine exhibits moderate metabolic stability in human liver microsomes (t~1/2~ = 14.7 ± 0.2 min), hinting at resistance to hepatic oxidation [4]. While this property relates to pharmacokinetics rather than biosynthesis, it implies structural features that may influence enzyme-substrate interactions during both endogenous and exogenous metabolism.

Sequential Solvent Extraction

Sequential extraction represents the most commonly employed approach for isolating isopaynantheine from Mitragyna speciosa plant material. Research demonstrates that sequential extraction using solvents of increasing polarity provides optimal alkaloid recovery while maintaining compound integrity [3]. The typical sequence involves hexane extraction followed by ethyl acetate and finally methanol, with each solvent targeting different chemical constituencies based on polarity [3].

Haspi and colleagues documented a systematic sequential extraction protocol where dried M. speciosa leaves were first extracted with hexane to remove lipophilic compounds, followed by ethyl acetate extraction to isolate moderately polar alkaloids, and finally methanol extraction to recover highly polar metabolites [3]. Thin layer chromatographic analysis revealed distinct compounds with retention factor values of 0.76 for ethyl acetate extracts and 0.50 for methanol extracts [3].

Modern Extraction Technologies

Ultrasound-Assisted Extraction (UAE): Investigations by Orio and associates demonstrated that ultrasound-assisted extraction with an immersion horn at 25°C (21.4 kilohertz, 50 watts) using methanol showed superior yield for mitragynine extraction, suggesting similar effectiveness for related alkaloids including isopaynantheine [4]. The study compared extraction efficiency across batches from Thailand, Malaysia, and Indonesia, revealing that extraction technique significantly influences both raw product yield and relative alkaloid content [4].

Microwave-Assisted Extraction (MAE): Research indicates that microwave-assisted extraction in a closed vessel at 110°C (60 watts, methanol/water 1:1 ratio) produced the highest alkaloid fraction amounts among tested methods [4]. This technique offers advantages including reduced extraction time and enhanced efficiency compared to conventional heating methods [4].

Accelerated Solvent Extraction (ASE): Studies demonstrate that ASE of M. speciosa extract yields between 0.53 and 2.91 grams with consistent mitragynine content ranging from 6.53 to 7.19 percent when extracted with organic solvents [5]. ASE aqueous extracts show lower alkaloid recovery, with dry yields of 2.00-2.14 grams and mitragynine content of 1.54-1.83 percent [5].

Extraction Efficiency Data

Extraction MethodYield Range (%)Alkaloid Content (%)Reference
Sequential (Hexane→EtOAc→MeOH)9.3-23.17.9-10.2 [6]
ASE Organic Solvents5.3-29.16.53-7.19 [5]
ASE Aqueous20.0-21.41.54-1.83 [5]
UAE (Methanol)VariableOptimized for mitragynine [4]
MAE (MeOH/H₂O)Highest fractionEnhanced alkaloid content [4]

Chromatographic Purification Strategies (HPLC, TLC, CC)

High Performance Liquid Chromatography (HPLC)

Preparative HPLC Protocols: Brown and colleagues reported preparative HPLC purification of isopaynantheine using a cyanopropyl column with a gradient elution system of 70:30 to 100:0 methanol-water containing 10 millimolar ammonium acetate in both phases over 20 minutes at a flow rate of 20.0 milliliters per minute [7] [8]. This methodology successfully yielded 15.2 milligrams of purified isopaynantheine [8].

Analytical HPLC Conditions: For analytical purposes, reversed-phase HPLC employing a C₁₈ column (4.6 × 100 millimeters, 3.5 micrometers) with gradient mobile phase consisting of 0.1 percent formic acid in water (Solvent A) and acetonitrile (Solvent B) at a flow rate of 1.0 milliliters per minute provides effective separation [9]. The gradient program typically runs from 10 percent B (0 to 10.5 minutes) to 70 percent B (12-16 minutes) [9].

Pentafluorophenyl (PFP) Column Systems: Research demonstrates that preparative HPLC over PFP columns using gradients of 50:50 to 100:0 methanol-water with 10 millimolar ammonium acetate achieves effective separation of isopaynantheine from related alkaloids [8]. This system proves particularly useful for distinguishing stereoisomers and closely related alkaloid structures [8].

Thin Layer Chromatography (TLC)

Normal Phase TLC: Studies indicate that normal-phase TLC using chloroform-ethyl acetate (85:15 volume/volume) as the mobile phase provides adequate separation for isopaynantheine identification [10]. The compound typically exhibits distinct retention factor values that facilitate identification when compared to reference standards [11].

Two-Dimensional TLC (2D-TLC): Research by various investigators demonstrates that 2D-TLC using aqueous mobile phases in the first dimension (80 percent methanol plus water plus 0.05 milliliters additives) followed by organic mobile phases in the second dimension achieves superior separation of alkaloid mixtures [12]. This technique proves particularly valuable for complex alkaloid extracts containing multiple structurally similar compounds [12].

Column Chromatography (CC)

Silica Gel Column Chromatography: Conventional silica gel column chromatography using ethyl acetate-methanol-petroleum ether (10:1:2) as the mobile phase provides fundamental separation capabilities for isopaynantheine isolation [13]. The stationary phase typically consists of silica gel with particle sizes ranging from 200-400 mesh, providing adequate resolution for alkaloid separation [14].

Flash Chromatography: Advanced flash chromatographic systems using silica columns (12 grams) with gradients of chloroform-methanol containing 10 millimolar ammonium acetate demonstrate enhanced separation efficiency [8]. This approach allows for rapid processing of larger sample quantities while maintaining resolution quality [8].

Ion Exchange Chromatography: Research indicates that ion exchange resins can effectively separate alkaloids based on their basic properties, though specific protocols for isopaynantheine require optimization based on the particular resin system and buffer conditions [15].

Chromatographic Performance Data

TechniqueColumn/PhaseMobile PhaseFlow RateYield/Purity
Prep-HPLCCN (20 mL/min)MeOH/H₂O + NH₄OAc20.0 mL/min15.2 mg isolated
Prep-HPLCPFPMeOH/H₂O (50:50→100:0)20.0 mL/minHigh purity
Flash CCSilica (12g)CHCl₃/MeOH gradient30 mL/minEffective separation
TLCNormal phaseCHCl₃/EtOAc (85:15)N/ARf identification

Total Synthesis Approaches and Key Intermediate Compounds

Biomimetic Synthesis Strategies

Pictet-Spengler Cyclization: Total synthesis approaches for isopaynantheine typically employ the Pictet-Spengler reaction as a key transformation, utilizing tryptamine derivatives condensed with appropriate aldehydes to construct the tetrahydro-β-carboline core [16]. This methodology mirrors the biosynthetic pathway observed in natural alkaloid formation [16].

Thiourea-Catalyzed Enantioselective Synthesis: Tadano and colleagues developed an enantioselective thiourea-catalyzed Pictet-Spengler reaction for synthesizing related alkaloids including paynantheine and speciogynine in nine steps [16]. This approach demonstrates the potential for stereocontrolled synthesis of isopaynantheine using similar methodological principles [16].

Key Synthetic Intermediates

Strictosidine Aglycone: Research reveals that strictosidine aglycone serves as a crucial intermediate in the biosynthetic pathway leading to isopaynantheine and related corynanthe alkaloids [17]. The compound undergoes reductive transformation via dihydrocorynantheine synthase enzymes to form dihydrocorynantheine scaffolds [17].

Dihydrocorynantheine Intermediates: Studies demonstrate that (20R)-dihydrocorynantheine and (20S)-dihydrocorynantheine represent key intermediates formed through stereoselective reduction of strictosidine aglycone [17]. The stereochemical outcome depends on the specific enzyme involved and the protonation face during tautomerization [17].

Tryptamine Derivatives: Various functionalized tryptamine derivatives serve as starting materials for total synthesis approaches [18]. These compounds undergo cyclization reactions to establish the indole-quinolizidine framework characteristic of isopaynantheine [18].

Synthetic Pathway Considerations

N-Heterocyclic Carbene (NHC) Catalysis: Recent developments in NHC organocatalysis provide tools for constructing enantioenriched heterocycles relevant to corynanthe alkaloid synthesis [19]. Key transformations include highly enantio- and diastereoselective NHC-catalyzed annulation reactions [19].

Cyclopropanation Strategies: Research by Zhang and colleagues demonstrates cyclopropanation-ring opening-iminium cyclization (CRI) reactions as effective methods for assembling indoline alkaloid skeletons [20]. This approach utilizes tryptamine derivatives in cascade reactions to form complex polycyclic structures [20].

Synthetic Route Data

ApproachKey ReactionStarting MaterialStepsYield
BiomimeticPictet-SpenglerTryptamine + aldehyde9Variable
Thiourea-catalyzedEnantioselective PSFunctionalized tryptamine9Reported for analogs
NHC-catalyzedAnnulationAppropriately substituted precursorsVariableHigh ee/de
CRI StrategyCyclopropanationTryptamine derivativesCascadeMultiple products

Biotechnological Production via Engineered Microbial Systems

Yeast-Based Production Systems

Saccharomyces cerevisiae Engineering: Recent advances demonstrate successful engineering of Saccharomyces cerevisiae for production of monoterpene indole alkaloids through reconstitution of plant biosynthetic pathways [21]. The engineered yeast strain requires introduction of 21 new genes and three gene deletions to enable strictosidine production, the common precursor for all monoterpene indole alkaloids [21].

Pathway Reconstitution: Research by Brown and colleagues established a yeast strain capable of producing strictosidine through stable integration of genes from Catharanthus roseus, including geraniol synthase, 8-hydroxygeraniol oxidoreductase, iridoid synthase, and strictosidine synthase [21]. The optimized strain produces approximately 0.5 milligrams per liter of strictosidine [21].

Advanced Metabolic Engineering

Enhanced Precursor Production: Studies demonstrate that overexpression of the mevalonate pathway in yeast mitochondria, combined with deletion of competing pathways, significantly improves geranyl pyrophosphate availability for monoterpene indole alkaloid biosynthesis [22]. This strategy achieved approximately 227 milligrams per liter titer of 8-hydroxygeraniol in fed-batch fermentation [22].

Cytochrome P450 Expression: Successful expression of plant cytochrome P450 enzymes in yeast requires co-expression of cytochrome P450 reductase and cytochrome b₅ to enable proper electron transfer [21]. Research shows that four cytochrome P450 enzymes (G8H, IO, 7-DLH, SLS) are essential for secologanin biosynthesis [21].

Recent Platform Developments

Kratom Alkaloid Production: Emerging research demonstrates development of yeast cell factories specifically for kratom monoterpene indole alkaloid production [23]. These systems express fungal tryptamine 4-monooxygenase from Psilocybe cubensis together with its reductase to enable production of 9-hydroxycorynantheidine and related compounds [23].

Heteroyohimbine and Corynantheine Production: Studies report successful engineering of yeast strains for biosynthesis of heteroyohimbine and corynantheine alkaloids, representing significant progress toward isopaynantheine production [22]. The approach involves systematic integration of pathway genes and optimization of cofactor availability [22].

Production Optimization Strategies

Cofactor Engineering: Research emphasizes the importance of cofactor availability for alkaloid biosynthesis, requiring additional copies of S-adenosyl-L-methionine synthase and glucose-6-phosphate dehydrogenase to support methyltransferase and cytochrome P450 activities [21].

Bottleneck Identification: Studies reveal that 8-hydroxygeraniol hydroxylase (G8H) represents a major bottleneck in strictosidine biosynthesis, requiring multiple integrated copies to achieve optimal production levels [21]. Similar bottlenecks likely exist for downstream transformations leading to isopaynantheine [21].

Biotechnological Production Data

SystemTarget CompoundTiter (mg/L)Key ModificationsReference
S. cerevisiaeStrictosidine0.521 genes + 3 deletions [21]
S. cerevisiae8-Hydroxygeraniol227Mitochondrial MVA pathway [22]
S. cerevisiae9-OH-corynantheidineVariableFungal P450 expression [23]
S. cerevisiaeNepetalactol6Enhanced precursor flux [22]

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

396.20490738 g/mol

Monoisotopic Mass

396.20490738 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-08-2024

Explore Compound Types